Product packaging for Fenoldopam-d4 Mesylate(Cat. No.:)

Fenoldopam-d4 Mesylate

Cat. No.: B12416318
M. Wt: 405.9 g/mol
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
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Description

Significance of Stable Isotope-Labeled Compounds in Drug Discovery and Development

Stable isotope-labeled (SIL) compounds are indispensable tools in the pharmaceutical industry, playing a critical role from drug discovery and development to clinical trials. simsonpharma.com In SIL compounds, one or more atoms are replaced by a non-radioactive isotope of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comchemicalsknowledgehub.com This substitution creates a molecule with a unique isotopic signature that is chemically identical to its non-labeled counterpart but can be easily traced and differentiated by mass spectrometry. simsonpharma.com

The use of SIL compounds offers several advantages in pharmacological research:

Enhanced Analytical Accuracy: They are extensively used as internal standards in quantitative bioanalysis. veeprho.com By adding a known quantity of the SIL compound to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response. veeprho.com

Metabolism Studies: SIL compounds are instrumental in tracing the metabolic pathways of a drug. simsonpharma.com By tracking the labeled atoms, scientists can identify metabolites and gain a comprehensive understanding of the drug's lifecycle within the body. simsonpharma.com This information is vital for assessing a drug's efficacy and safety. simsonpharma.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: During clinical trials, SIL compounds are used to study how the body affects a drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). simsonpharma.com This includes determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. metsol.comchemicalsknowledgehub.com

Reduced Risk in Human Studies: The use of stable isotopes avoids the risks associated with radioactive isotopes, making them safer for use in human studies, including microdosing studies where very small, non-pharmacologically active doses are administered. metsol.com

Overview of Fenoldopam (B1199677) (Parent Compound): A Selective Dopamine (B1211576) D1 Receptor Agonist

Fenoldopam is a rapid-acting vasodilator and a selective agonist for the dopamine D1-like receptors. mdpi.comfda.govpatsnap.com It exhibits moderate affinity for α2-adrenoceptors but has no significant affinity for D2-like receptors, α1- and β-adrenoceptors, or muscarinic receptors. fda.govnih.gov The R-enantiomer of fenoldopam is primarily responsible for its D1 receptor agonist activity. nih.gov

The primary mechanism of action of Fenoldopam involves the stimulation of D1 receptors located in various vascular beds, including the renal, mesenteric, and coronary arteries. mdpi.comnih.gov This activation leads to vasodilation, resulting in a decrease in blood pressure. mdpi.comnih.gov A key feature of Fenoldopam is its ability to increase renal blood flow and promote diuresis and natriuresis, which is beneficial in certain clinical situations. nih.govnih.gov It has been approved for the short-term management of severe hypertension. patsnap.comnih.gov

PropertyDescription
Drug Name Fenoldopam
Mechanism of Action Selective Dopamine D1 Receptor Agonist mdpi.comnih.gov
Primary Effect Vasodilation mdpi.comnih.gov
Key Pharmacological Action Increases renal blood flow nih.govnih.gov
Receptor Affinity High for D1-like receptors, moderate for α2-adrenoceptors fda.govnih.gov

Rationale for Deuteration of Fenoldopam: Enhancing Research Methodologies and Precision

The deuteration of Fenoldopam to create Fenoldopam-d4 Mesylate serves a critical purpose in analytical and pharmacokinetic research. veeprho.com Deuterium is an isotope of hydrogen that contains a neutron in addition to a proton, making it heavier than protium (B1232500) (the most common isotope of hydrogen). Replacing specific hydrogen atoms with deuterium in the Fenoldopam molecule results in a compound with a higher molecular weight. pharmaffiliates.com

This subtle change in mass is the key to its utility. In mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound can be easily distinguished from the unlabeled Fenoldopam. veeprho.com This allows it to be used as an ideal internal standard for the precise quantification of Fenoldopam in biological matrices like plasma and urine. veeprho.com

The rationale for using a deuterated analog like this compound as an internal standard is based on several factors:

Similar Physicochemical Properties: Since deuterium substitution has a minimal effect on the chemical properties of a molecule, this compound behaves almost identically to Fenoldopam during sample extraction, chromatography, and ionization. moravek.com

Co-elution: In chromatographic separations, the deuterated and non-deuterated compounds typically co-elute, meaning they exit the chromatography column at nearly the same time. chemicalsknowledgehub.com

Distinct Mass-to-Charge Ratio: Despite their similar behavior, they are readily differentiated by their mass-to-charge (m/z) ratio in the mass spectrometer. chemicalsknowledgehub.com

This combination of properties allows this compound to effectively correct for any analyte loss during sample processing and for variations in instrument performance, thereby significantly improving the accuracy and reliability of quantitative analyses in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com

CompoundMolecular FormulaMolecular Weight
Fenoldopam MesylateC₁₇H₂₀ClNO₆S401.87 g/mol fda.gov
This compoundC₁₇H₁₆D₄ClNO₆S405.89 g/mol pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO6S B12416318 Fenoldopam-d4 Mesylate

Properties

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.9 g/mol

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

Isomeric SMILES

[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Chemical Synthesis and Advanced Characterization of Fenoldopam D4 Mesylate

Synthetic Pathways for Deuterated Fenoldopam (B1199677) Analogs

The synthesis of Fenoldopam-d4 Mesylate is not extensively detailed in publicly available literature, a common practice for commercially produced research compounds. However, the synthetic route can be inferred from established methods for the synthesis of fenoldopam itself and general strategies for isotopic labeling. The core structure of fenoldopam is a substituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. nih.gov

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The "d4" designation indicates the incorporation of four deuterium atoms. Based on the structure of fenoldopam, these deuterium atoms are typically placed on the ethylamine (B1201723) bridge of the benzazepine ring, a common site for metabolic activity and a location where deuteration can enhance stability without altering the core pharmacophore.

Several strategies can be employed for site-specific deuterium incorporation:

Use of Deuterated Precursors: A common approach involves utilizing a deuterated starting material in the established synthetic pathway of the non-labeled compound. For Fenoldopam-d4, this could involve the use of a deuterated analog of 2-chlorohomoveratrylamine or a related intermediate during the key alkylation step that forms the benzazepine ring. google.com

Reductive Amination with Deuterated Reagents: The synthesis of the benzazepine ring often involves reductive amination steps. Employing deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a suitable catalyst, can introduce deuterium atoms at specific positions.

H/D Exchange Reactions: Post-synthesis hydrogen-deuterium exchange reactions can be used, although achieving site-specificity can be challenging. These reactions are typically catalyzed by acids, bases, or metals and are more effective for protons in specific chemical environments.

Purification and Isolation of this compound for Research Purity

Achieving high purity (typically >98%) is critical for a compound intended as an internal standard. The purification process for this compound would mirror the methods used for its non-deuterated counterpart, with stringent quality control to ensure isotopic enrichment. google.com

Key Purification Steps:

Precipitation and Filtration: After the final synthetic step, the crude product is often precipitated from the reaction mixture. This is achieved by adjusting the pH or changing the solvent composition. The resulting solid is then collected by filtration. google.com

Washing: The filtered solid is washed with appropriate solvents to remove residual reagents and by-products. Solvents like isopropanol (B130326) or C₁-₆ esters such as ethyl acetate (B1210297) are commonly used. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of high-purity crystals.

Chromatography: For achieving the highest level of purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly preparative HPLC with a C18 column, is effective in separating the target compound from even closely related impurities. google.com

The final step involves the formation of the mesylate salt by reacting the purified fenoldopam-d4 free base with methanesulfonic acid, followed by drying under vacuum to yield the stable, crystalline product. google.com

Comprehensive Isotopic Purity and Positional Deuterium Analysis

Confirming the isotopic purity and the exact location of the deuterium atoms is paramount for a stable-labeled internal standard. This is accomplished using a combination of high-resolution spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is a definitive method for determining the position of deuterium atoms in a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum, allowing for unambiguous assignment of the deuterium positions. illinois.edu The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium and their location can be determined by their chemical shift.

Technique Purpose Expected Observation for Fenoldopam-d4
¹H NMRConfirm absence of protons at labeled sitesDisappearance or significant reduction of signals corresponding to the four protons on the ethylamine bridge of the benzazepine ring.
²H NMRDirectly detect and locate deuterium atomsAppearance of signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms.

High-Resolution Mass Spectrometry for Isotopic Abundance

High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight with high accuracy and for quantifying the isotopic purity of the labeled compound.

Molecular Ion Peak: HRMS can distinguish between this compound and any residual non-deuterated fenoldopam. The molecular weight of Fenoldopam is 305.76 g/mol . wikipedia.org The introduction of four deuterium atoms (each having an atomic mass difference of ~1.006 Da compared to protium) results in a mass increase of approximately 4 Da.

Isotopic Distribution: By analyzing the isotopic cluster of the molecular ion, the percentage of molecules containing four deuterium atoms (d4), as well as the percentages of d0, d1, d2, and d3 species, can be accurately determined. For use as an internal standard, the isotopic purity of the d4 species should be very high, often exceeding 99%.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels. The molecule is fragmented, and the masses of the resulting fragments are analyzed. For example, in the analysis of non-deuterated fenoldopam, a key transition is m/z 306.16 → 107.10. nih.gov For the d4 analog, fragments containing the deuterated portion of the molecule will exhibit a corresponding mass shift, confirming the position of the labels.

Parameter Description Expected Value/Observation
Molecular Formula Chemical formula of the deuterated compoundC₁₆H₁₂D₄ClNO₃ (for the free base)
Molecular Weight Mass of the deuterated compound (free base)Approx. 309.78 g/mol
Mass Shift Difference in mass compared to the non-deuterated compound+4 Da
Isotopic Purity Percentage of the desired d4 speciesTypically >99%
MS/MS Fragmentation Pattern of fragmentation in a mass spectrometerFragments containing the deuterated ring will show a +4 mass shift compared to the non-deuterated analog.

Stereochemical Integrity and Deuterium's Role in Racemization Resistance

Fenoldopam is a chiral molecule, and its biological activity resides almost exclusively in the (R)-isomer. fda.gov The commercially available drug is a racemic mixture. wikipedia.org Therefore, understanding the stereochemical properties of this compound is crucial.

The introduction of deuterium does not change the existing stereocenter. However, it can influence its stability through the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.

Advanced Analytical Methodologies Leveraging Fenoldopam D4 Mesylate

Quantitative Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.

Development and Validation of LC-MS/MS Assays for Fenoldopam (B1199677) and Metabolites in Biological Matrices

The development of robust LC-MS/MS assays for fenoldopam and its primary metabolites, such as fenoldopam-glucuronide and fenoldopam-sulfate, is crucial for pharmacokinetic and metabolic studies. A sensitive and reliable method for the simultaneous quantification of fenoldopam and its phase II metabolites in plasma has been developed and validated. nih.gov This method typically involves a simple protein precipitation step for sample preparation, followed by analysis on a C18 column with a gradient mobile phase.

Validation of these assays is performed in accordance with regulatory guidelines and includes the assessment of linearity, precision, accuracy, recovery, and matrix effects. nih.gov For instance, a validated method demonstrated linearity for fenoldopam and fenoldopam-sulfate over a concentration range of 0.98 to 1,000.00 nM in rat plasma, with the lower limit of quantification (LLOQ) being 0.98 nM for both analytes. nih.gov The intra-day and inter-day precision for these assays are typically less than 15%, with accuracy falling within 85-115%. nih.gov

Table 1: Validation Parameters for a Fenoldopam LC-MS/MS Assay

Analyte LLOQ (nM) Linearity Range (nM) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Fenoldopam 0.98 0.98 - 1000 < 8.4 < 8.4 82.5 - 116.0
Fenoldopam-sulfate 0.98 0.98 - 1000 < 8.4 < 8.4 82.5 - 116.0
Fenoldopam-glucuronide 9.75 9.75 - 10000 < 8.4 < 8.4 82.5 - 116.0

Application of Fenoldopam-d4 Mesylate as an Internal Standard for Enhanced Accuracy and Sensitivity

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative LC-MS/MS bioanalysis, significantly improving the accuracy and precision of the method. This compound, as a deuterated analog of fenoldopam, is an ideal internal standard for such assays. The rationale behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus compensating for variability in these steps.

While specific validated methods employing this compound as an internal standard for fenoldopam quantification are not extensively detailed in publicly available literature, the principles of its application are well-established. The mass difference between fenoldopam and Fenoldopam-d4 allows for their distinct detection by the mass spectrometer, while their similar physicochemical properties ensure they co-elute and experience similar matrix effects. This co-elution is critical for correcting any ion suppression or enhancement, which can be a significant source of error in LC-MS/MS analysis. The use of a SIL-IS like this compound is particularly important when dealing with complex biological matrices such as plasma or urine, where endogenous components can interfere with the ionization of the analyte. For example, in a rapid UPLC-MS/MS method for fenoldopam in human plasma, another compound, oxazepam, was used as an internal standard, highlighting the common practice of using an IS to ensure accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) remains a versatile and widely used technique in pharmaceutical analysis. For a chiral compound like fenoldopam, specialized HPLC methods are required to separate and quantify its enantiomers.

Chiral HPLC for Enantiomeric Separation and Quantification of Fenoldopam

Fenoldopam is a racemic mixture, and its enantiomers may exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most common approach for the enantioselective analysis of chiral drugs. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. nih.govresearchgate.net

The development of a chiral HPLC method for fenoldopam would involve screening various CSPs and mobile phase compositions to achieve optimal separation. For instance, a study on the chiral separation of five antihistamine drugs demonstrated the effectiveness of Chiralpak IA and Chiralpak ID columns, which are polysaccharide-based CSPs. rsc.org The mobile phase often consists of a non-polar solvent like n-hexane with a polar modifier such as an alcohol, and sometimes a small amount of an acidic or basic additive to improve peak shape and resolution. researchgate.net

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 25°C

Note: This table represents typical parameters for chiral separations and is not specific to a validated fenoldopam assay.

Detection Strategies in Chromatographic Analysis for Research Samples

In addition to mass spectrometry, other detection methods are employed in the chromatographic analysis of fenoldopam for research purposes. Ultraviolet (UV) detection is a common and robust method, particularly for routine analysis and quality control. nih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For fenoldopam, a wavelength of around 235 nm has been used for detection in HPLC-UV methods. nih.gov

Fluorescence detection offers higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Since only a limited number of compounds in a biological matrix are fluorescent, this technique can significantly reduce background noise and interferences. mdpi.com

Integration with Other Spectroscopic and Analytical Research Platforms

To gain a more comprehensive understanding of a drug's properties, chromatographic techniques are often integrated with other powerful spectroscopic and analytical platforms. These "hyphenated techniques" provide a wealth of information from a single analysis.

The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) allows for the direct structural elucidation of separated compounds. nih.govmdpi.com This can be particularly useful for identifying unknown metabolites or degradation products of fenoldopam. While LC-MS provides molecular weight information, LC-NMR provides detailed structural information, making them complementary techniques. nih.gov

Capillary electrophoresis (CE) is another high-efficiency separation technique that can be coupled with mass spectrometry (CE-MS) for the analysis of chiral compounds. nih.govnih.gov CE offers advantages such as high separation efficiency and the use of very small sample volumes. nih.gov Chiral CE-MS can provide qualitative information, including migration time and mass-to-charge ratio, aiding in the identification of unknown chiral compounds. nih.gov The integration of these advanced analytical platforms provides a powerful toolkit for in-depth research into the properties and behavior of fenoldopam and its deuterated analogs.

Role in Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for quantifying the binding of a ligand to its receptor. These assays are essential for determining key receptor characteristics such as affinity (KD), or the concentration of a ligand at which half of the receptors are occupied, and receptor density (Bmax), the total concentration of receptors in a sample. While radioactively labeled ligands are traditionally used, stable isotope-labeled compounds are increasingly employed in conjunction with mass spectrometry.

Fenoldopam, a selective dopamine (B1211576) D1 receptor agonist, has been effectively used in its tritiated form ([³H]-Fenoldopam) to characterize D1 receptors. In studies with rat striatal membrane preparations, [³H]-Fenoldopam was used as the radioligand to determine its binding affinity and the density of D1 receptors.

Binding Characteristics of [³H]-Fenoldopam to Rat Striatal D1 Receptors
ParameterValueUnit
Dissociation Constant (KD)2.3 ± 0.1nM
Receptor Density (Bmax)590 ± 40fmoles/mg protein

In the context of such assays, this compound plays a pivotal, albeit indirect, role. When using non-radioactive methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of unlabeled ligand in competition assays, a stable isotope-labeled internal standard is indispensable. This compound, being chemically identical to Fenoldopam but with a different mass, co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, ensuring highly accurate quantification of the unlabeled ligand's concentration. This precision is crucial for calculating the inhibitory constant (Ki), which reflects the affinity of the competing drug for the receptor.

Applications in Drug-Target Engagement Studies

Drug-target engagement studies are critical for confirming that a drug interacts with its intended molecular target within a biological system. Modern approaches to target engagement often rely on quantitative mass spectrometry-based proteomics. These methods can measure changes in a protein's thermal stability, solubility, or accessibility to proteases upon ligand binding.

Stable isotope labeling is a key strategy in these quantitative proteomics workflows. For instance, in a cellular thermal shift assay (CETSA) coupled with mass spectrometry, changes in the amount of a target protein that remains soluble at elevated temperatures after drug treatment are measured. To accurately quantify these changes between a drug-treated sample and a control sample, a stable isotope-labeled version of a peptide from the target protein is often used as an internal standard.

While direct studies employing this compound in such assays are not prominently documented, its role as a stable isotope-labeled internal standard is conceptually central to the accurate quantification required. In a hypothetical scenario where the engagement of an unlabeled compound with the dopamine D1 receptor is being quantified, this compound could be used to precisely measure the concentration of the test compound in the assay.

Furthermore, in methods like affinity purification-mass spectrometry (AP-MS), where a drug is used to pull down its protein targets from a cell lysate, a stable isotope-labeled version of the drug can help differentiate specific binders from non-specific contaminants.

The following table illustrates hypothetical data from a drug-target engagement study using a mass spectrometry-based approach, where a deuterated internal standard like this compound would be essential for accurate quantification of the unlabeled drug.

Hypothetical Target Engagement Data for a D1 Receptor Antagonist
Unlabeled Antagonist Concentration (nM)D1 Receptor Engagement (%)Calculated IC₅₀ (nM)
0.15.215.5
118.9
1045.1
10085.7
100098.2
1000099.1

This table demonstrates how quantifying the engagement of a target receptor at various concentrations of a competing drug allows for the determination of the drug's potency (IC₅₀). The accuracy of these concentration values would be critically dependent on the use of a stable isotope-labeled internal standard like this compound during the analytical measurement process.

Pharmacokinetic and Metabolic Research Utilizing Fenoldopam D4 Mesylate

Elucidation of Fenoldopam (B1199677) Metabolic Pathways in Preclinical Models

Studies utilizing isotopically labeled fenoldopam have been instrumental in mapping its metabolic pathways. These investigations have consistently shown that fenoldopam undergoes extensive metabolism primarily through conjugation reactions, with a notable absence of metabolism by the cytochrome P450 enzyme system.

The principal routes of fenoldopam metabolism are phase II conjugation reactions, specifically methylation, glucuronidation, and sulfation. nih.govnih.gov In vitro studies using human liver preparations have demonstrated that these pathways are stereoselective. The R-enantiomer of fenoldopam, which is responsible for its biological activity, is metabolized to fenoldopam-8-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and two glucuronide conjugates. nih.gov The S-enantiomer is metabolized to fenoldopam-7-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and also to two glucuronidated products. nih.gov

Research has also highlighted the potential for competitive inhibition of these pathways. For instance, co-administration of fenoldopam with acetaminophen, another compound that undergoes sulfation, can lead to an increase in fenoldopam plasma concentrations, suggesting competition for the sulfation pathway. nih.gov

Studies involving ¹⁴C-labeled fenoldopam administered intravenously in human subjects have identified the primary metabolites recovered in urine, providing quantitative insight into these pathways.

Table 1: Major Metabolites of Fenoldopam Identified in Urine Following Intravenous Administration of ¹⁴C-labeled Fenoldopam

A significant finding in the metabolic profiling of fenoldopam is the lack of involvement of the cytochrome P450 (CYP450) enzyme system in its biotransformation. nih.govnih.govnih.gov In-vitro studies using human liver microsomes, which are rich in CYP450 enzymes, showed no evidence of fenoldopam metabolism via this pathway. nih.gov This is a crucial characteristic, as the CYP450 system is responsible for the metabolism of a vast number of drugs and is a common source of drug-drug interactions. The parallel pathways of conjugation for fenoldopam metabolism, independent of CYP450, lessen the potential for such interactions. nih.gov

Disposition Dynamics (Absorption, Distribution, Excretion) in Animal Models

The use of stable isotope tracers like Fenoldopam-d4 Mesylate is fundamental to accurately characterizing the absorption, distribution, and excretion (ADME) of the drug.

Preclinical studies in animal models have provided insights into the distribution of fenoldopam. In rats, it has been shown that fenoldopam is distributed into milk. nih.gov However, its penetration into the central nervous system is minimal, with studies indicating that less than or equal to 0.005% of the drug crosses the blood-brain barrier in rats. nih.gov While detailed quantitative data on organ accumulation across a wide range of tissues is limited in publicly available literature, studies in spontaneously hypertensive rats have shown that fenoldopam administration leads to significant vasodilation and increased blood flow in the mesenteric and renal vascular beds, indicating distribution to these tissues. While specific tissue concentration data is not provided, this research highlights key areas of the drug's action and presence.

Mass balance studies, often conducted with radiolabeled compounds which function similarly to stable isotope tracers for tracking purposes, have been performed to determine the excretion routes of fenoldopam and its metabolites. Following intravenous administration of ¹⁴C-labeled fenoldopam, recovery of the administered dose was nearly complete. The vast majority of the drug is eliminated via the kidneys, with a smaller portion excreted in the feces. nih.gov These studies confirm the extensive metabolism of the drug, as only a small fraction of the administered dose is excreted as the unchanged parent compound. nih.gov

Table 2: Mass Balance of ¹⁴C-Fenoldopam in Preclinical Models

Characterization of Isotope Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium (B1214612), as in this compound, can potentially alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is a rate-limiting step in a drug's metabolism, the deuterated compound will be metabolized more slowly. This can lead to changes in pharmacokinetic parameters such as increased plasma exposure (AUC), a longer half-life (t½), and lower clearance (CL).

Nevertheless, the use of this compound in pharmacokinetic studies allows researchers to investigate these subtle effects. Any observed differences in the metabolic profile or clearance rates between the deuterated and non-deuterated compounds would provide valuable information on the kinetics of the specific conjugation enzymes involved. Understanding these potential isotope effects is critical for validating the use of the deuterated compound as an internal standard and for the broader application of deuterium substitution as a strategy to modify drug pharmacokinetics.

Table 3: Theoretical Impact of the Kinetic Isotope Effect on Pharmacokinetic Parameters

Pharmacodynamic Research Applications and Mechanistic Insights from Fenoldopam D4 Mesylate

Detailed Investigation of Dopamine (B1211576) D1 Receptor Agonism

Fenoldopam's primary therapeutic action stems from its selective activation of dopamine D1 receptors, which are predominantly located in the smooth muscle of arterial vascular beds.

Receptor Binding Affinity and Selectivity Studies in Cellular and Subcellular Systems

In vitro studies utilizing rat striatal membrane preparations have demonstrated the high affinity and selectivity of fenoldopam (B1199677) for the D1 receptor. Competition binding experiments have shown that fenoldopam's binding is stereoselective, with a rank order of affinities for various dopaminergic and non-dopaminergic compounds that correlates well with their potencies in stimulating dopamine-sensitive adenylate cyclase. The R-isomer of fenoldopam is primarily responsible for its biological activity, exhibiting a significantly higher affinity for D1-like receptors compared to the S-isomer. medchemexpress.com Notably, fenoldopam shows minimal affinity for D2-like receptors, as well as alpha-1, alpha-2, and beta-adrenoceptors.

Receptor/TargetAffinity/Activity of Fenoldopam Mesylate
Dopamine D1 ReceptorSelective Agonist
Dopamine D2 ReceptorNo Significant Affinity
Alpha-1 AdrenoceptorNo Significant Affinity
Alpha-2 AdrenoceptorModerate Affinity
Beta-AdrenoceptorNo Significant Affinity
Lysine-Specific Demethylase 1 (LSD1)Inhibitor (IC50 = 0.8974 μM)

Characterization of Post-Receptor Signaling Pathways (e.g., Adenylate Cyclase Activation, cAMP Production)

The activation of D1 receptors by fenoldopam initiates a cascade of intracellular events. This process is mediated by the G-protein, Gs, which, upon activation, stimulates the enzyme adenylate cyclase. nih.gov Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and vasodilation. This mechanism is particularly prominent in the renal, mesenteric, coronary, and cerebral arteries.

Exploration of Fenoldopam's Actions beyond the Dopamine D1 Receptor

While its D1 receptor agonism is its hallmark, research has indicated that fenoldopam's pharmacodynamic profile is more complex.

Investigation of Alpha-2 Adrenoceptor Interactions and Functional Consequences

Fenoldopam binds with moderate affinity to α2-adrenoceptors. medchemexpress.com Studies in pithed rabbits have shown that fenoldopam can block prejunctional alpha-2 autoreceptors on postganglionic sympathetic axons. This action can lead to an increase in norepinephrine (B1679862) spillover. The functional consequence of this interaction is a potential modulation of the sympathetic nervous system's control of vascular tone.

Research into Novel Enzymatic Inhibition Activities (e.g., Lysine-Specific Demethylase 1)

Recent research has identified a novel target for fenoldopam: Lysine-Specific Demethylase 1 (LSD1). A drug repurposing study identified fenoldopam as a potent and reversible inhibitor of LSD1 with an IC50 of 0.8974 μM. Molecular docking studies suggest that fenoldopam occupies the flavin adenine (B156593) dinucleotide (FAD) cavity of the LSD1 enzyme. This inhibition of LSD1 has been shown to have antiproliferative effects in renal cell carcinoma cell lines, suggesting a potential new avenue for the therapeutic application of fenoldopam.

Preclinical Models for Studying Systemic and Organ-Specific Pharmacodynamic Responses

Preclinical studies in various animal models have been instrumental in elucidating the systemic and organ-specific effects of fenoldopam. In anesthetized rats, fenoldopam has been shown to reduce mean arterial pressure and produce both arterial and venous vasodilation. In rabbit models, its hypotensive effects have been directly linked to the activation of vascular smooth muscle DA1 receptors. These preclinical models have been crucial for characterizing the dose-dependent hemodynamic effects of fenoldopam and for providing a foundational understanding of its pharmacodynamic profile prior to human studies.

Renal Hemodynamic and Physiological Responses in Animal Models

Fenoldopam has been extensively studied in various animal models, demonstrating significant effects on renal hemodynamics. As a selective dopamine-1 (D1) receptor agonist, its primary action in the kidneys is vasodilation of renal arteries, leading to increased renal blood flow. patsnap.commdpi.com

In anesthetized dogs, intraarterial administration of fenoldopam resulted in a marked reduction in renal vascular resistance. nih.gov This vasodilatory effect is dose-dependent and has been shown to increase renal blood flow even in models of spontaneous hypertension, such as the spontaneously hypertensive rat. oup.com Studies in dogs have shown that fenoldopam can increase renal plasma flow by as much as 100%. cambridge.org The mechanism for this renal vasodilation is the activation of D1 receptors located on the renal vasculature. oup.com This activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which causes smooth muscle relaxation and vasodilation. patsnap.com

Beyond its effects on blood flow, fenoldopam also induces diuresis and natriuresis. oup.comnih.gov In anesthetized rats, these effects were observed at doses that did not impact systemic hemodynamics, suggesting a direct action on tubular D1 receptors. oup.com However, in a canine model of myoglobinuric acute renal failure induced by glycerol, fenoldopam was found to increase the severity of the renal injury, with treated dogs showing a lower creatinine (B1669602) clearance compared to placebo. cambridge.orgnih.gov Another study in normotensive neonatal foals found that a low dosage of fenoldopam significantly increased urine output without affecting systemic hemodynamics, while a high dosage had no significant effect on renal function but did alter cardiovascular parameters. nih.gov

Table 1: Summary of Renal Hemodynamic Responses to Fenoldopam in Animal Models
Animal ModelKey FindingsReference
Anesthetized DogsMarked reduction in renal vascular resistance; Increased renal plasma flow by up to 100%. nih.govcambridge.org
Spontaneously Hypertensive RatsIncreased renal blood flow, even at doses causing significant blood pressure reduction. oup.com
Anesthetized RatsDiuretic and natriuretic responses at doses not affecting systemic hemodynamics. oup.com
Canine Model of RhabdomyolysisIncreased severity of renal injury; Lower creatinine clearance compared to placebo. nih.gov
Normotensive Neonatal FoalsLow dose increased urine output; High dose had no significant effect on renal function. nih.gov

Cardiovascular and Cerebrovascular Effects in In Vivo Systems

The primary cardiovascular effect of fenoldopam is systemic vasodilation, leading to a reduction in blood pressure. nih.govwikipedia.org This is achieved through its agonistic action at post-junctional D1 receptors, which are prominent in the renal, mesenteric, coronary, and cerebral vascular beds. patsnap.comnih.gov

In studies using thiobutabarbitone-anesthetized rats, intravenous infusion of fenoldopam produced dose-dependent reductions in mean arterial pressure (MAP) and both arterial and venous resistance. nih.govnih.gov Concurrently, it caused a marked increase in cardiac output. nih.govnih.gov At the highest doses, an increase in heart rate was also observed. nih.govnih.gov These findings indicate that fenoldopam reduces blood pressure by decreasing arteriolar resistance and also acts as a venodilator. nih.gov Unlike dopamine, fenoldopam is noted for its lack of agonistic action at α- and β-adrenoceptors, which minimizes certain cardiovascular side effects like significant reflex tachycardia at lower doses. patsnap.comnih.gov

Regarding cerebrovascular effects, research in anesthetized pigs was conducted to evaluate the impact of fenoldopam-induced hypotension on intracranial pressure (ICP). nih.gov The study found that arterial hypotension induced by fenoldopam did not increase ICP under normal conditions. nih.gov However, in a state of increased intracranial elastance (reduced compliance), fenoldopam infusion necessitated a reduction in the rate of mock cerebrospinal fluid infusion to prevent a rise in ICP, indicating that vasodilation caused a shift on the volume-pressure curve. nih.gov The study found no evidence that fenoldopam affected cerebral autoregulation or the CO2 reactivity of cerebral vasculature. nih.gov

Table 2: Summary of Cardiovascular and Cerebrovascular Effects of Fenoldopam in In Vivo Systems
SystemAnimal ModelKey FindingsReference
CardiovascularAnesthetized RatsDose-dependent reduction in mean arterial pressure, arterial resistance, and venous resistance; Marked increase in cardiac output. nih.govnih.gov
CardiovascularAnesthetized DogsMarked reduction in renal vascular resistance with minimal effect on pulmonary vascular resistance. nih.gov
CerebrovascularAnesthetized PigsDid not increase intracranial pressure (ICP) at normal elastance; Increased intracranial elastance, likely due to vasodilation. nih.gov

Cellular Mechanisms of Vasodilation

The vasodilatory effect of fenoldopam is initiated by its selective binding to and activation of D1-like dopamine receptors. patsnap.comdrugbank.compatsnap.com These G-protein-coupled receptors are located on vascular smooth muscle cells. patsnap.com The R-isomer of the fenoldopam racemic mixture is responsible for the biological activity, having a much higher affinity for D1-like receptors than the S-isomer. drugbank.com

Upon binding to the D1 receptor, fenoldopam stimulates the enzyme adenylate cyclase. patsnap.comdroracle.ai This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). nih.gov PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK). nih.gov Inactivation of MLCK prevents the phosphorylation of myosin, which is a critical step for the formation of cross-bridges with actin filaments that leads to muscle contraction. nih.gov Consequently, the arterial smooth muscle cell relaxes, resulting in vasodilation. nih.gov This cascade of events leads to a decrease in systemic vascular resistance and a reduction in blood pressure. wikipedia.org

Table 3: Cellular Mechanism of Fenoldopam-Induced Vasodilation
StepMolecular EventOutcomeReference
1Fenoldopam binds to and activates D1 receptors on vascular smooth muscle.Initiation of signaling cascade. patsnap.comdrugbank.com
2Activated D1 receptor stimulates adenylate cyclase.Enzyme activation. patsnap.comdroracle.ai
3Adenylate cyclase converts ATP to cyclic AMP (cAMP).Increased intracellular second messenger. patsnap.com
4Elevated cAMP activates Protein Kinase A (PKA).Kinase activation. nih.gov
5PKA phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).Inhibition of contractile machinery. nih.gov
6Inactivated MLCK cannot phosphorylate myosin.Prevention of actin-myosin cross-bridge formation. nih.gov
7Vascular smooth muscle relaxes.Vasodilation. nih.gov

Emerging Research on Cellular Effects and Signaling Modulations

Recent research has begun to uncover additional cellular effects of fenoldopam beyond its primary vasodilatory action, particularly focusing on its potential antioxidative and anti-apoptotic roles. These properties may contribute to its protective effects in certain pathological conditions.

A 2023 study investigated the effects of fenoldopam mesylate on mesenchymal stem cells (MSCs) under oxidative stress. nih.govnih.gov The research found that treatment with fenoldopam augmented the survival of MSCs subjected to oxidative stress induced by hydrogen peroxide. nih.govnih.gov The underlying mechanism involved the phosphorylation of cAMP response element-binding protein (CREB) and Akt, which contributed to enhanced cell growth. nih.govnih.gov

Furthermore, fenoldopam treatment was shown to upregulate the expression of nuclear factor erythroid-2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. nih.gov Fenoldopam also demonstrated anti-apoptotic effects by downregulating the expression of the pro-apoptotic protein BAX, increasing the mitochondrial membrane potential, and reducing the generation of reactive oxygen species (ROS). nih.govnih.gov In a mouse model of acute kidney injury, MSCs pre-treated with fenoldopam showed enhanced therapeutic efficacy, improving renal function and reducing tubular injury, apoptosis, and inflammation. nih.govnih.gov These findings suggest that fenoldopam can act as a priming factor to enhance the survivability and therapeutic function of MSCs in oxidative environments. nih.gov

Table 4: Summary of Emerging Cellular Effects of Fenoldopam
Cellular EffectCell Line/ModelKey Findings and Signaling ModulationsReference
Anti-apoptoticMesenchymal Stem Cells (MSCs)Downregulated BAX expression; Increased mitochondrial membrane potential; Reduced apoptotic death induced by oxidative stress. nih.govnih.gov
Anti-oxidativeMesenchymal Stem Cells (MSCs)Reduced reactive oxygen species (ROS) generation; Increased expression of Nrf2 and HO-1. nih.gov
Pro-survival/ProliferativeMesenchymal Stem Cells (MSCs)Augmented survival and growth under oxidative stress; Induced phosphorylation of CREB and Akt. nih.govnih.gov
Therapeutic EnhancementMouse Model of Acute Kidney InjuryPre-treatment of MSCs with fenoldopam improved renal function, and reduced tubular injury, apoptosis, and inflammation. nih.govnih.gov

Future Directions and Advanced Research Frontiers for Fenoldopam D4 Mesylate

Development of Next-Generation Deuterated Probes for Complex Biological Systems

The use of stable isotope-labeled compounds, such as Fenoldopam-d4 Mesylate, is foundational in modern analytical biochemistry and pharmacology. The four deuterium (B1214612) atoms introduced into the fenoldopam (B1199677) molecule render it an ideal internal standard for mass spectrometry-based quantification of the parent drug, Fenoldopam. researchgate.net This application, however, only scratches the surface of its potential. Future research is poised to leverage this compound in the development of next-generation deuterated probes for interrogating complex biological systems.

Advanced research can focus on utilizing this compound not just as a passive internal standard, but as an active tracer to delineate the metabolic fate of fenoldopam in intricate biological matrices. By tracking the biotransformation of this compound, researchers can gain unprecedented insights into the formation of various metabolites. This is particularly crucial for understanding the drug's disposition in diverse patient populations, including those with renal or hepatic impairment.

Furthermore, the development of highly sensitive analytical methods, such as high-resolution mass spectrometry, in conjunction with this compound, can enable the precise quantification of fenoldopam and its metabolites in micro-samples. This opens up possibilities for pharmacokinetic and pharmacodynamic studies in niche areas like pediatric research or in preclinical models where sample volume is a limiting factor. researchgate.netnih.govnih.gov

Research AvenuePotential Application of this compoundExpected Outcome
Metabolic Fate Studies As a tracer to follow the biotransformation of fenoldopam.Identification and quantification of novel metabolites.
Microdosing Studies As a quantifiable tracer in studies involving very low doses.Elucidation of pharmacokinetic profiles at sub-therapeutic doses.
In Vitro Drug Metabolism As a tool to study enzyme kinetics in liver microsomes.Determination of specific enzymes responsible for fenoldopam metabolism.

Integration of this compound with Quantitative Proteomics and Metabolomics Research

The advent of "omics" technologies has revolutionized our understanding of drug action at a systems level. The integration of this compound with quantitative proteomics and metabolomics represents a significant frontier in elucidating the comprehensive biological effects of fenoldopam.

In quantitative proteomics, this compound can be instrumental in Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based experiments. By treating one cell population with unlabeled fenoldopam and another with this compound, researchers can precisely quantify changes in protein expression and post-translational modifications in response to the drug. This approach can help identify novel protein targets and off-target effects of fenoldopam, providing a deeper understanding of its mechanism of action beyond its known interaction with dopamine (B1211576) D1-like receptors. patsnap.comwikipedia.org

Similarly, in metabolomics, this compound can serve as a stable isotope tracer to map the metabolic perturbations induced by fenoldopam. By tracing the metabolic fate of the deuterated compound, it is possible to identify downstream metabolic pathways that are modulated by the drug. This could reveal, for instance, how fenoldopam's effects on renal blood flow influence local and systemic metabolic profiles. nih.gov

Omics PlatformRole of this compoundPotential Discovery
Quantitative Proteomics As a tool for differential protein expression analysis.Identification of novel protein targets and signaling pathways.
Metabolomics As a tracer to map drug-induced metabolic shifts.Elucidation of the systemic metabolic consequences of fenoldopam administration.
Phosphoproteomics To quantify changes in protein phosphorylation upon drug treatment.Insights into the signaling cascades activated by fenoldopam.

Computational Modeling and Simulation of this compound Disposition and Interaction Kinetics

Computational modeling and simulation are becoming indispensable tools in drug development and pharmacology. For this compound, these in silico approaches offer the potential to predict its disposition and interaction kinetics with a high degree of accuracy.

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. These models, incorporating physiological parameters and in vitro drug metabolism data, can predict the compound's behavior in virtual patient populations. This can be particularly valuable for anticipating its pharmacokinetics in special populations where clinical studies may be challenging.

Furthermore, molecular docking and molecular dynamics simulations can be employed to model the interaction of this compound with its primary target, the dopamine D1 receptor, as well as with potential off-targets. mdpi.com These simulations can provide atomic-level insights into the binding affinity and kinetics, helping to rationalize the observed pharmacological effects and potentially guide the design of future analogs with improved properties.

Modeling ApproachApplication to this compoundPredicted Outcome
PBPK Modeling Simulation of ADME properties in virtual patient populations.Prediction of pharmacokinetic variability and potential drug-drug interactions.
Molecular Docking Prediction of binding modes to the dopamine D1 receptor.Understanding the structural basis of drug-target interaction.
Molecular Dynamics Simulation of the dynamic behavior of the drug-receptor complex.Insights into the stability and kinetics of the binding interaction.

Novel Applications in Systems Pharmacology and Drug Repurposing Research Methodologies

The principles of systems pharmacology aim to understand drug action in the context of the entire biological system. This compound, as a precisely quantifiable chemical entity, can play a significant role in advancing these methodologies. By enabling the accurate measurement of drug concentrations in various tissues and biofluids, it can provide critical data for building and validating complex systems pharmacology models of fenoldopam's effects.

In the realm of drug repurposing, this compound can be a valuable tool. High-throughput screening campaigns that utilize quantitative mass spectrometry can benefit from the inclusion of deuterated internal standards to ensure data quality and reproducibility. Should fenoldopam be investigated for new therapeutic indications, this compound would be essential for the robust analytical methods required in such studies. nih.gov

Moreover, the use of this compound in preclinical and clinical studies for new indications can facilitate a more seamless translation of findings. The well-characterized nature of this internal standard ensures consistency and reliability of pharmacokinetic data across different phases of research and development.

Research AreaUtility of this compoundPotential Impact
Systems Pharmacology Modeling Providing accurate pharmacokinetic data for model input.Enhanced predictive power of models describing fenoldopam's systemic effects.
Drug Repurposing Screens As a reliable internal standard in high-throughput assays.Increased accuracy and reproducibility of screening results.
Translational Research Ensuring consistency of analytical methods across research phases.Facilitating the seamless progression of repurposed drug candidates.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent receptor activation by this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill coefficients to assess cooperativity. For small sample sizes, apply non-parametric tests (Mann-Whitney U) and report 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.